molecular formula C14H6Cl2O2 B031372 1,5-Dichloroanthraquinone CAS No. 82-46-2

1,5-Dichloroanthraquinone

Cat. No. B031372
CAS RN: 82-46-2
M. Wt: 277.1 g/mol
InChI Key: MQIUMARJCOGCIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-Dichloroanthraquinone involves chlorination of anthraquinone derivatives under specific conditions. For instance, the synthesis of 1,5-Di(hydroxyethoxyethoxyl) anthraquinone from 1,5-dichloroanthraquinone and glycol in the presence of KOH has been reported, showing an 88.2% quality percentage of the target product after optimization of reaction conditions (Liu Yao-qi, 2010). Similarly, the synthesis of 1,5-Di(3-hydroxypropoxy)anthraquinone from 1,5-dichloroanthraquinone using 1,3-propanediol under optimal conditions resulted in a 71.0% quality percent of the target product (You Meng-yun, 2011).

Molecular Structure Analysis

The molecular structure of 1,5-Dichloroanthraquinone reveals significant insights into its chemical behavior. Spectroscopic techniques, including PMR in nematic solutions, have provided valuable information on its orientation and molecular structure. Notably, the aromatic rings of dichloroanthraquinones exhibit specific planar configurations, influencing their steric interactions and chemical reactivity (B. B. Sharma et al., 1983).

Chemical Reactions and Properties

1,5-Dichloroanthraquinone undergoes various chemical reactions, forming the basis for synthesizing a wide range of dyestuffs and intermediates. For example, its reaction with glycol and propanediol under the presence of KOH has been utilized to synthesize specific polymeric dyes and compounds with potential applications in molecular electronics (Liu Yao-qi, 2010); (You Meng-yun, 2011).

Physical Properties Analysis

The physical properties of 1,5-Dichloroanthraquinone, such as melting point, solubility, and crystalline structure, play a crucial role in its application and functionality. For instance, the crystalline structure of 1-chloroanthraquinone, closely related to 1,5-dichloroanthraquinone, reveals the impact of chlorine substitution on the molecular configuration and intermolecular interactions (Qinghua Meng et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophilic substitution, redox behavior, and formation of complexes with other molecules, underscore the versatility of 1,5-Dichloroanthraquinone. Its ability to undergo various chemical transformations enables the synthesis of a diverse range of functional materials, including those with electrochemical properties suitable for applications in molecular electronics (N. Seidel et al., 2013).

Scientific Research Applications

  • Bio-Decolorization of Dyes : It is used as an immobilized redox mediator in calcium alginate to enhance the bio-decolorization of acid red B, demonstrating effectiveness in dye decolorization without dye concentration being a limiting factor (Guo Jianbo, 2013).

  • Catalyzing Biological Denitrification : 1,5-Dichloroanthraquinone accelerates the denitrification rate of Paracoccus versutus, suggesting its potential as a redox mediator in biological denitrification processes (Huijuan Liu et al., 2011).

  • Synthesis of Blue Acid Dyestuffs : It is utilized in the synthesis of 1-amino-2,4-dichloroanthraquinone, a precursor for producing blue acid dyestuffs with properties similar to analogous derivatives (J. Kraska & K. Blus, 1987).

  • Photochemical Reactions : The compound, when irradiated with 366-nm light in ethanol, leads to the formation of anthrahydroquinone, a key intermediate in photochemical reactions of chloroanthraquinones (K. Hamanoue et al., 1982).

  • Polymeric Dye Synthesis : It is used in the synthesis of polymeric dyes, such as 1,5-Di(hydroxyethoxyethoxyl) anthraquinone, which yields high-quality monomers for polymeric dyes (Liu Yao-qi, 2010).

  • Medical Treatments : While not specific to 1,5-Dichloroanthraquinone, anthraquinones in general have been used in medical treatments for conditions like constipation, arthritis, and cancer. However, their safety, due to the presence of the quinone moiety, is a concern (E. Malik & C. Müller, 2016).

  • Vibrational Analysis : Studies have compared the vibrational frequencies and intensities of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone, revealing differences in their spectroscopic properties (V. Krishnakumar & R. J. Xavier, 2005).

  • Synthesis of Chiral Macrocycles : 1,5-Dichloroanthraquinone is used in the palladium-catalyzed enantioselective amination process to yield chiral macrocycles (E. Ranyuk et al., 2010).

  • Colored Nylon Fibers : Polycondensable anthraquinone dyes, possibly including derivatives of 1,5-Dichloroanthraquinone, are used to produce colored nylon fibers without the need for catalysts or metal ions (Zhenguo Liu et al., 1997).

  • Spectrophotometric Determination : A spectrophotometric method utilizes 1,5-Dichloroanthraquinone for the determination of cimetidine in tablets and capsules, showcasing its application in pharmaceutical analysis (Xiao-ling Wei et al., 2009).

Safety And Hazards

1,5-Dichloroanthraquinone causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

While specific future directions for 1,5-Dichloroanthraquinone were not found in the search results, its use as a reagent in the preparation of anthraquinones, which have antitumor activities, suggests potential applications in medical and pharmaceutical research .

properties

IUPAC Name

1,5-dichloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H6Cl2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIUMARJCOGCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058874
Record name 1,5-Dichloro-9,10-anthraquinone
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Molecular Weight

277.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,5-Dichloroanthraquinone

CAS RN

82-46-2
Record name 1,5-Dichloroanthraquinone
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Record name 1,5-Dichloroanthraquinone
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Record name 1,5-Dichloroanthraquinone
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Record name 9,10-Anthracenedione, 1,5-dichloro-
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Record name 1,5-dichloroanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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